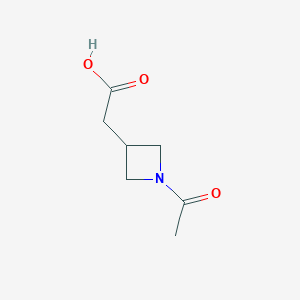
Potassium 2-oxo-1-phenylpiperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-oxo-1-phenylpiperidine-3-carboxylate: is a chemical compound with the molecular formula C12H12KNO3. It is a potassium salt derivative of 2-oxo-1-phenylpiperidine-3-carboxylic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-oxo-1-phenylpiperidine-3-carboxylate typically involves the reaction of 2-oxo-1-phenylpiperidine-3-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:
C12H13NO3+KOH→C12H12KNO3+H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and controlled reaction environments to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Potassium 2-oxo-1-phenylpiperidine-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion can be replaced by other cations or functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Potassium 2-oxo-1-phenylpiperidine-3-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and functions .
Medicine: It is investigated for its pharmacological properties and potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of Potassium 2-oxo-1-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions and physiological responses .
Comparación Con Compuestos Similares
- 2-oxo-1-phenylpiperidine-3-carboxylic acid
- Potassium 2-oxo-1-pyrrolidinecarboxylate
- Potassium 2-oxo-1-piperidinecarboxylate
Uniqueness: Potassium 2-oxo-1-phenylpiperidine-3-carboxylate is unique due to the presence of the phenyl group attached to the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it different from other similar compounds. The phenyl group enhances its lipophilicity and potential interactions with biological targets, contributing to its unique pharmacological profile .
Propiedades
Fórmula molecular |
C12H12KNO3 |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
potassium;2-oxo-1-phenylpiperidine-3-carboxylate |
InChI |
InChI=1S/C12H13NO3.K/c14-11-10(12(15)16)7-4-8-13(11)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,15,16);/q;+1/p-1 |
Clave InChI |
XDMOWAZWNUDQON-UHFFFAOYSA-M |
SMILES canónico |
C1CC(C(=O)N(C1)C2=CC=CC=C2)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole](/img/structure/B13498138.png)
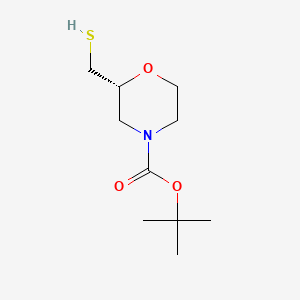
![benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate](/img/structure/B13498151.png)
![(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498158.png)
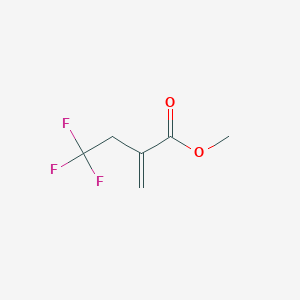
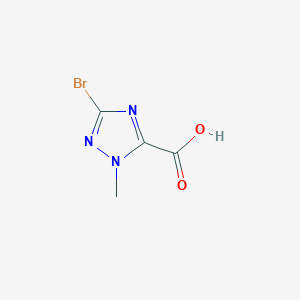
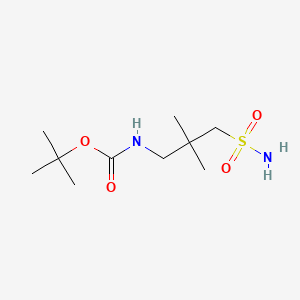
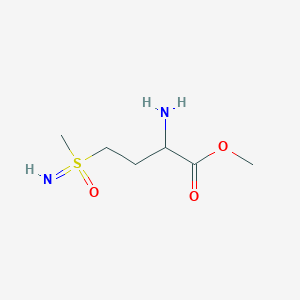
![tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate](/img/structure/B13498176.png)
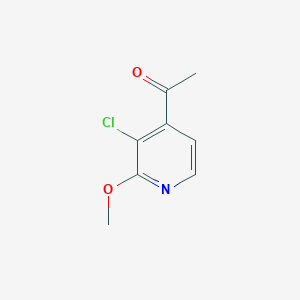
![N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine](/img/structure/B13498183.png)
